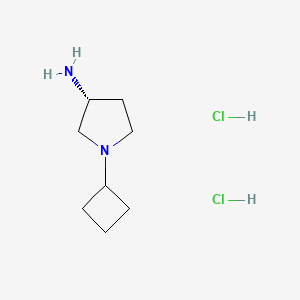

(R)-1-Cyclobutylpyrrolidin-3-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “®-1-Cyclobutylpyrrolidin-3-amine dihydrochloride” is a type of organic compound known as an amine. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . The “R” in the name indicates that it is a chiral molecule, meaning it cannot be superimposed on its mirror image .

Chemical Reactions Analysis

Amines, such as this compound, can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with acids to form amine salts .Wissenschaftliche Forschungsanwendungen

Synthesis of Radioactive Labelled Compounds

"(R)-1-Cyclobutylpyrrolidin-3-amine dihydrochloride" has been utilized in the synthesis of radioactive labelled compounds such as raclopride, a specific dopamine-D2 receptor ligand. This process involves O-alkylation of phenols with labelled methyl iodide, leading to the potent dopamine-D2 ligands used in positron emission tomography (PET) studies of the human brain (Ehrin et al., 1987).

Development of Histamine H3 Receptor Antagonists

Research has explored the development of histamine H3 receptor antagonists, where a series of ketopiperazines were evaluated for their activity. The (R)-isomer of cyclobutylpyrrolidin-3-amine has been identified as a potent amine in these studies, contributing to the development of compounds with high potency, selectivity, and low brain penetration (Procopiou et al., 2007).

Cyclometalation and Organometallic Chemistry

The compound has been involved in the cyclometalation reactions with rhodium(III) and iridium(III) complexes, demonstrating its utility in creating cyclometalated complexes for various applications in organometallic chemistry (Barloy et al., 2011).

Enantioselective Synthesis

It has been used in the enantioselective synthesis of potent antibacterial agents, showcasing its importance in the development of pharmaceuticals with improved solubility profiles and in vivo activity (Rosen et al., 1988).

Catalysis

The compound has facilitated the development of catalytic processes, such as the Rh(II)-catalyzed cycloadditions of 1-tosyl 1,2,3-triazoles with 2H-azirines, enabling the efficient synthesis of polysubstituted 3-aminopyrroles (Wang et al., 2015).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3R)-1-cyclobutylpyrrolidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2.2ClH/c9-7-4-5-10(6-7)8-2-1-3-8;;/h7-8H,1-6,9H2;2*1H/t7-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWLLUGSOXMYQP-XCUBXKJBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCC(C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)N2CC[C@H](C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[4-(Dimethylamino)phenyl]-2-hydroxyethyl}-2-methylimidazo[1,2-A]pyridine-3-carboxamide](/img/structure/B2714639.png)

![Methyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate;hydrochloride](/img/structure/B2714642.png)

![9-((4-(3,4-dimethylbenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2714643.png)

![(E)-2-cyano-3-[3-[4-(difluoromethoxy)phenyl]-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2714644.png)

![N-{[4-(acetylamino)phenyl]sulfonyl}-L-tryptophan](/img/structure/B2714647.png)

![5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2714651.png)